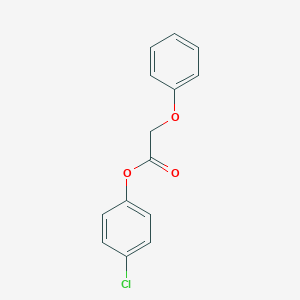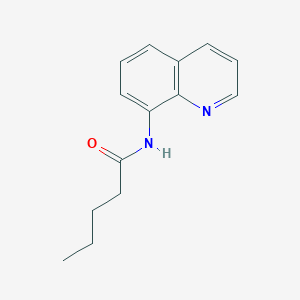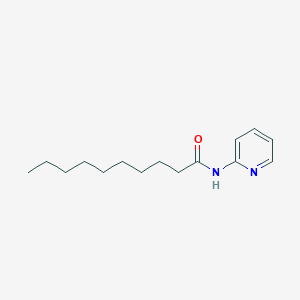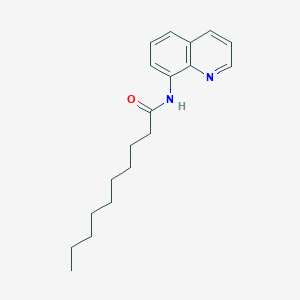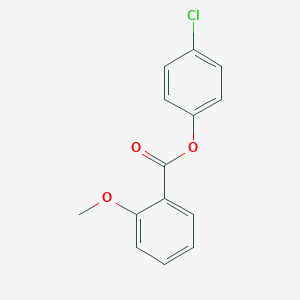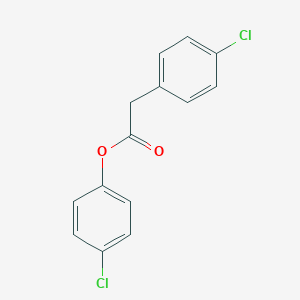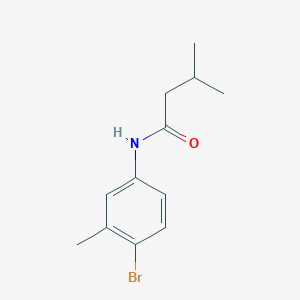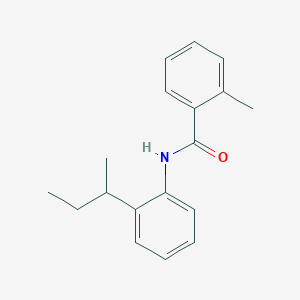
N-(2-sec-butylphenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sec-butylphenyl)-2-methylbenzamide, commonly known as 'Picaridin', is a synthetic compound that belongs to the family of insect repellents. It was first synthesized in the 1980s by Bayer AG, Germany, and since then, it has gained popularity as an alternative to DEET (N,N-Diethyl-meta-toluamide), which is a widely used insect repellent. Picaridin is a colorless and odorless compound that has a low toxicity level, making it a safe choice for humans and the environment.
Mecanismo De Acción
The mechanism of action of Picaridin involves its ability to interfere with the insect's olfactory receptors, thereby making it difficult for the insect to detect the presence of the host. Unlike DEET, which works by disrupting the insect's nervous system, Picaridin does not have any neurotoxic effects and is therefore considered to be a safer alternative.
Biochemical and Physiological Effects:
Picaridin has been found to have a low toxicity level and is considered to be safe for humans and the environment. It is not absorbed through the skin and does not have any systemic effects. However, some studies have reported mild skin irritation in some individuals, but this is rare and usually resolves on its own.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Picaridin in lab experiments include its effectiveness in repelling insects, its low toxicity level, and its ease of use. However, one limitation of using Picaridin is its cost, which is higher than DEET. Also, some studies have reported that Picaridin can interfere with certain laboratory assays, and therefore, it is important to evaluate its effects on the specific assay before using it.
Direcciones Futuras
There are several future directions for research on Picaridin. One area of interest is the development of new formulations that can enhance its efficacy and duration of action. Another area of research is the investigation of its potential as a larvicide, which can be used to control the population of disease-carrying insects. Additionally, there is a need for more studies to evaluate its safety and efficacy in different populations, such as pregnant women and children.
Métodos De Síntesis
The synthesis of Picaridin involves a series of chemical reactions, starting from the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate product is then reacted with N-(2-sec-butylphenyl) amine in the presence of a base to form Picaridin. The synthesis process is relatively simple and can be easily scaled up for commercial production.
Aplicaciones Científicas De Investigación
Picaridin has been extensively studied for its insect repellent properties and has been found to be effective against a wide range of insects, including mosquitoes, ticks, and flies. Several studies have compared the efficacy of Picaridin with DEET and have found it to be equally effective in repelling insects. Picaridin has also been found to have a longer duration of action than DEET, making it a preferred choice for outdoor activities.
Propiedades
Fórmula molecular |
C18H21NO |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-4-13(2)15-10-7-8-12-17(15)19-18(20)16-11-6-5-9-14(16)3/h5-13H,4H2,1-3H3,(H,19,20) |
Clave InChI |
SDHAUMYOSIOTDD-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




